molecular formula C25H23N3O5S B11571119 1-(4-Butoxy-3-ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11571119
M. Wt: 477.5 g/mol
InChI Key: MSEZAZOOHPCERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxy-3-ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromeno[2,3-c]pyrrole core with a thiadiazole ring and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxy-3-ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the thiadiazole ring: This step involves the reaction of the chromeno[2,3-c]pyrrole intermediate with a thiadiazole precursor under suitable conditions, such as the use of a dehydrating agent and a catalyst.

    Substitution of phenyl groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxy-3-ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the phenyl or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Butoxy-3-ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(4-Ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(4-Butoxy-3-ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of both butoxy and ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

1-(4-butoxy-3-ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H23N3O5S/c1-3-5-12-32-18-11-10-15(13-19(18)31-4-2)21-20-22(29)16-8-6-7-9-17(16)33-23(20)24(30)28(21)25-27-26-14-34-25/h6-11,13-14,21H,3-5,12H2,1-2H3

InChI Key

MSEZAZOOHPCERX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.